Cas no 89076-64-2 (5-Nitro-2-phenylpyridine)

5-Nitro-2-phenylpyridine structure
5-Nitro-2-phenylpyridine structure
Product Name:5-Nitro-2-phenylpyridine
CAS No:89076-64-2
MF:C11H8N2O2
MW:200.193422317505
MDL:MFCD04114193
CID:710988
PubChem ID:2762873
Update Time:2024-10-26

5-Nitro-2-phenylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-Nitro-2-phenylpyridine
    • 3-Nitro-6-phenylpridine
    • Pyridine,5-nitro-2-phenyl-
    • 2-phenyl-5-nitropyridine
    • 3-Nitro-6-phenylpyridine
    • 5-nitro-2-phenyl-pyridine
    • nitrophenylpyridine
    • Pyridine,5-nitro-2-phenyl
    • 5-Nitro-2-phenylpyridine (ACI)
    • SB55330
    • DTXSID00376530
    • MFCD04114193
    • CS-0131936
    • (5-Nitropyridin-2-yl)benzene
    • SCHEMBL71038
    • WJOAJTWVYTULDB-UHFFFAOYSA-N
    • J-517870
    • 3Y-0717
    • 89076-64-2
    • DB-078298
    • AKOS005070371
    • MDL: MFCD04114193
    • Inchi: 1S/C11H8N2O2/c14-13(15)10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8H
    • InChI Key: WJOAJTWVYTULDB-UHFFFAOYSA-N
    • SMILES: N(=O)(=O)C1C=NC(C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 200.05900
  • Monoisotopic Mass: 200.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 58.7Ų

Experimental Properties

  • Melting Point: 116-118°
  • PSA: 58.71000
  • LogP: 3.18000

5-Nitro-2-phenylpyridine Security Information

  • HazardClass:IRRITANT

5-Nitro-2-phenylpyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Nitro-2-phenylpyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Ethylene glycol ;  20 min, 80 °C
Reference
A General and Highly Efficient Method for the Construction of Aryl-Substituted N-Heteroarenes
Liu, Chun; Han, Na; Song, Xiaoxiao; Qiu, Jieshan, European Journal of Organic Chemistry, 2010, (29), 5548-5551

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate Solvents: Ethylene glycol ;  20 min, 80 °C
Reference
Method for preparing aryl aza-aromatic cycle compounds in alcohol solvent via Suzuki reaction
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium acetate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: N-Methyl-2-pyrrolidone ;  2 h, 110 °C; 110 °C → rt
1.2 Solvents: Water ;  rt
Reference
Triarylbismuthanes as Threefold Aryl-Transfer Reagents in Regioselective Cross-Coupling Reactions with Bromopyridines and Quinolines
Rao, Maddali L. N.; Dhanorkar, Ritesh J., European Journal of Organic Chemistry, 2014, 2014(24), 5214-5228

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium Solvents: 1,2-Dichloroethane ,  Water ;  9 h, 80 °C
Reference
Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling to Obtain Arylpyridines and Arylquinolines
Tagata, Tsuyoshi; Nishida, Mayumi, Journal of Organic Chemistry, 2003, 68(24), 9412-9415

Production Method 5

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium ,  1,2,3-Oxadiazolium, 4-carboxy-5-hydroxy-3-phenyl-, inner salt, lithium salt (1:1… Solvents: 1,4-Dioxane ;  5 min; 25 min, rt
1.2 Reagents: Acetic acid ,  Sodium carbonate Solvents: Water ;  6 h, 80 °C
Reference
Suzuki-Miyaura Cross-Couplings under Acidic Conditions
Pruschinski, Lucas; Luecke, Ana-Luiza; Freese, Tyll; Kahnert, Sean-Ray; Mummel, Sebastian; et al, Synthesis, 2020, 52(6), 882-892

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Triphenylphosphine ,  2103932-14-3 Solvents: Water ;  18 h, 100 °C
Reference
A Zwitterionic Palladium(II) Complex as a Precatalyst for Neat-Water-Mediated Cross-Coupling Reactions of Heteroaryl, Benzyl, and Aryl Acid Chlorides with Organoboron Reagents
Ramakrishna, Visannagari; Rani, Morla Jhansi; Reddy, Nareddula Dastagiri, European Journal of Organic Chemistry, 2017, 2017(48), 7238-7255

Production Method 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium chloride (graphene oxide supported) Solvents: 1,4-Dioxane ;  18 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Recyclable palladium catalyst on graphene oxide for the C-C/C-N cross-coupling reactions of heteroaromatic sulfonates
Yang, Quanlu; Quan, Zhengjun; Wu, Shang; Du, Baoxin; Wang, Mingming; et al, Tetrahedron, 2015, 71(36), 6124-6134

Production Method 8

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  N1,N1,N2,N2-Tetrakis[(diphenylphosphino)methyl]-1,2-cyclohexanediamine Solvents: Dimethylformamide ;  0.5 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Isopropanol ;  6 h, 60 °C
Reference
A new tetraphosphine and its application in Pd-catalyzed Suzuki cross-coupling reaction
Zhang, Yu; Yi, Tao; Wang, Kun; Fu, Haiyan; Chen, Hua; et al, Youji Huaxue, 2012, 32(4), 790-793

Production Method 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water
Reference
The palladium-catalyzed Suzuki coupling of 2- and 4-chloropyridines
Lohse, Olivier; Thevenin, Philippe; Waldvogel, Erwin, Synlett, 1999, (1), 45-48

Production Method 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Nickel palladium alloy Solvents: Dimethylformamide ,  Water ;  1 h, 110 °C
Reference
Ni/Pd core/shell nanoparticles supported on graphene as a highly active and reusable catalyst for Suzuki-Miyaura cross-coupling reaction
Metin, Oender; Ho, Sally Fae; Alp, Cemalettin; Can, Hasan; Mankin, Max N.; et al, Nano Research, 2013, 6(1), 10-18

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium Solvents: Dimethylformamide ,  Water ;  3 h, 80 °C
Reference
Cross-Coupling in the Preparation of Pharmaceutically Relevant Substrates using Palladium Supported on Functionalized Mesoporous Silicas
El Kadib, Abdelkrim; McEleney, Kevin; Seki, Tomohiro; Wood, Thomas K.; Crudden, Cathleen M., ChemCatChem, 2011, 3(8), 1281-1285

Production Method 12

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  5 h, heated
Reference
Substituent Diversity-directed Synthesis of Nitropyridines and Nitroanilines by Three-component Ring Transformation
Asahara, Haruyasu, Procedia Engineering, 2017, 174, 1046-1057

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonium acetate Solvents: Ethanol ;  5 h, heated
Reference
Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone
Le, Song Thi; Asahara, Haruyasu; Kobiro, Kazuya; Sugimoto, Ryuichi; Saigo, Kazuhiko; et al, Asian Journal of Organic Chemistry, 2014, 3(3), 297-302

Production Method 14

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Ethanol
Reference
Nucleophilic reaction upon electron-deficient pyridone derivatives. X. One-pot synthesis of 3-nitropyridines by ring transformation of 1-methyl-3,5-dinitro-2-pyridone with ketones or aldehydes in the presence of ammonia
Tohda, Yasuo; Eiraku, Miyuki; Nakagawa, Takao; Usami, Yumi; Ariga, Masahiro; et al, Bulletin of the Chemical Society of Japan, 1990, 63(10), 2820-7

Production Method 15

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 1,4-Dioxane ;  7 h, 110 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Palladium(II) catalyzed Suzuki/Sonogashira cross-coupling reactions of sulfonates: an efficient approach to C2-functionalized pyrimidines and pyridines
Quan, Zheng-Jun; Jing, Fu-Qiang; Zhang, Zhang; Da, Yu-Xia; Wang, Xi-Cun, European Journal of Organic Chemistry, 2013, 2013(31), 7175-7183

5-Nitro-2-phenylpyridine Raw materials

5-Nitro-2-phenylpyridine Preparation Products

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